N-[(3-methylphenyl)methyl]aniline
Description
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]aniline |
InChI |
InChI=1S/C14H15N/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 |
InChI Key |
CIQYBFIYMVQIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3-methylphenyl)methyl]aniline can be synthesized through several methods. One common method involves the reaction of 3-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-[(3-methylphenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of N-[(3-methylphenyl)methyl]aniline with analogous compounds:
Key Observations :
- The meta-methyl group in this compound exerts a moderate +I effect, slightly activating the aromatic ring toward electrophilic substitution but less than para-methyl derivatives due to steric hindrance .
- Nitro-substituted analogs (e.g., N-(3-nitrobenzyl)aniline) exhibit reduced reactivity in electrophilic aromatic substitution (EAS) due to the nitro group’s strong -I/-M effects .
Reactivity in Electrophilic Substitution
provides critical insights into nitration regioselectivity for substituted anilines:
Comparison Highlights :
- The meta-methyl group in this compound likely directs nitration to the ortho and para positions relative to the benzyl attachment, but steric hindrance may favor para substitution. This contrasts with para-methyl analogs, where enhanced resonance facilitates ortho/para selectivity .
- Acetamide derivatives (e.g., N-(3-methylacetanilide)) exhibit stronger +R effects, overriding the methyl group’s influence .
Physical and Crystallographic Properties
From crystallographic data ():
Structural Insights :
Biological Activity
N-[(3-methylphenyl)methyl]aniline, also known as 3-methyl-N-(3-methylphenyl)aniline, is an organic compound belonging to the class of anilines. Its structure consists of a methyl group attached to a phenyl ring, which influences its biological activity and chemical properties. This article explores the biological activity of this compound through various studies, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Structure and Composition
- Molecular Formula : C14H15N
- Molecular Weight : 197.276 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 320.1 ± 11.0 °C at 760 mmHg
- Melting Point : 129-131 °C
Chemical Behavior
This compound exhibits various chemical reactions:
- Oxidation : Can be oxidized to form nitro or nitroso derivatives.
- Reduction : Capable of being reduced to its corresponding amine derivatives.
- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions such as nitration and sulfonation .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It acts as a nucleophile, forming covalent bonds with electrophilic centers, which may influence enzyme activity and receptor function. This interaction is crucial for understanding its potential therapeutic applications.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, including Staphylococcus aureus and Chromobacterium violaceum.
- Cancer Research : Given its structural similarity to other aromatic amines associated with carcinogenicity, studies have examined its effects in cancer models, particularly concerning bladder cancer .
Antibacterial Activity Study
A study evaluated the antibacterial activity of this compound against two bacterial strains. The results indicated an average zone of inhibition of:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 |
| Chromobacterium violaceum | 17.0 ± 0.3 |
These results were compared to the standard drug Streptomycin, which showed higher inhibition zones (36.6 ± 0.3 mm for S. aureus and 29.1 ± 0.2 mm for C. violaceum), indicating that while this compound possesses antibacterial properties, they are less potent than those of Streptomycin .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
